molecular formula C17H18N2O3S B14953956 Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate

Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate

Cat. No.: B14953956
M. Wt: 330.4 g/mol
InChI Key: HOCVZVTVXHPCES-UHFFFAOYSA-N
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Description

Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate is a complex organic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropylcarbonyl and phenethyl groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
  • 2-[(cyclopropylcarbonyl)(methyl)amino]benzoic acid

Uniqueness

Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate is unique due to its specific structural features, such as the combination of a thiazole ring with cyclopropylcarbonyl and phenethyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N2O3S/c1-22-16(21)14-13(10-7-11-5-3-2-4-6-11)23-17(18-14)19-15(20)12-8-9-12/h2-6,12H,7-10H2,1H3,(H,18,19,20)

InChI Key

HOCVZVTVXHPCES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2CC2)CCC3=CC=CC=C3

Origin of Product

United States

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